molecular formula C9H9ClFNO2 B056576 Ethyl (4-chloro-2-fluorophenyl)carbamate CAS No. 114108-90-6

Ethyl (4-chloro-2-fluorophenyl)carbamate

Cat. No. B056576
CAS RN: 114108-90-6
M. Wt: 217.62 g/mol
InChI Key: DDGKFWFDDFPLAO-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-2-fluorophenyl)carbamate is a chemical compound with the molecular formula C9H9ClFNO2 . It has a molecular weight of 217.62 g/mol . This compound is also known by other names such as (4-Fluoro-2-fluoro-phenyl)-carbamic acid ethyl ester and Ethyl 4-Chloro-2-Fluorophenylcarbamate .


Molecular Structure Analysis

The InChI string for Ethyl (4-chloro-2-fluorophenyl)carbamate is InChI=1/C9H9ClFNO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) . This string represents the molecular structure of the compound, indicating the presence of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl (4-chloro-2-fluorophenyl)carbamate has a predicted boiling point of 228.5±30.0 °C and a predicted density of 1.347±0.06 g/cm3 . The compound has a pKa value of 11.90±0.70, indicating it is weakly basic .

Scientific Research Applications

  • Herbicide Synthesis and Intermediate

    Ethyl N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl) carbamate is a significant intermediate in the synthesis of pentoxazone, a novel oxazolidinedione herbicide. The synthesis involves catalytic hydrogenation and alkylation, yielding a total of 56.7% (Tu Mei-ling, 2006).

  • Prodrug Synthesis for Anti-Pneumocystis Activity

    Carbamate analogues, including those with a 4-fluorophenyl carbamate moiety, have been synthesized and evaluated as prodrugs against Pneumocystis carinii pneumonia in an immunosuppressed rat model. Compounds showed significant anti-PCP activity (Rahmathullah et al., 1999).

  • Toxicity Assessment in Rats

    A study assessed the acute oral and dermal toxicity of two new ethyl-carbamates, ethyl-4-bromophenyl-carbamate and ethyl-4-chlorophenyl-carbamate, in rats. The oral LD50 was found to be between 300 to 2000 mg/kg, indicating low oral hazard and acute dermal toxicity (Prado-Ochoa et al., 2014).

  • Synthesis in Medicinal Chemistry

    A nine-step synthesis process for [14C]flupirtine maleate, a compound with a similar structure, was developed. This compound is useful for studying the pharmacokinetics and metabolism of flupirtine, an analgesic drug (Choi et al., 1987).

  • Mutagenic and Carcinogenic Activity Assessment

    Research on ethyl-4-bromophenyl-carbamate and ethyl-4-chlorophenyl-carbamate showed no mutagenic or carcinogenic activity in mammals, suggesting they do not represent a cancer risk (Prado-Ochoa et al., 2020).

  • Synthesis Method for Herbicide

    A new synthesis method for carfentrazone-ethyl, a herbicide, was developed. This method used common and inexpensive reagents, highlighting the utility of ethyl carbamates in agricultural chemistry (Fan et al., 2015).

properties

IUPAC Name

ethyl N-(4-chloro-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGKFWFDDFPLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358333
Record name Ethyl (4-chloro-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-chloro-2-fluorophenyl)carbamate

CAS RN

114108-90-6
Record name Ethyl (4-chloro-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6.9 grams (47 mmole) of 4-chloro-2-fluoroaniline in 75 mL of pyridine was stirred and cooled in an ice bath. During 15 minutes, 5.4 grams (50 mmole) of ethyl chloroformate was added dropwise. Upon completion of the addition the reaction mixture was heated at 60°-70° C. for 1.5 hours, then concentrated under reduced pressure to a residue. The residue was stirred with 150 mL of aqueous 3N hydrochloric acid, and the resulting precipitate was collected by filtration. The precipitate was washed with aqueous 3N hydrochloric acid and then with water. The precipitate was dried under ambient conditions for about 18 hours, then dried under vacuum for two hours, yielding 9.6 grams of ethyl N-(4-chloro-2-fluoro-phenyl)carbamate. The NMR spectrum was consistent with the proposed structure.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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